

tribromoacetic acid as a member of the haloacetic acid family

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tribromoacetic acid

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Tribromoacetic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tribromoacetic acid (TBA), a member of the haloacetic acid (HAA) family, is a significant disinfection byproduct (DBP) formed during the chlorination of drinking water, particularly in source waters with elevated bromide levels.[1] Classified as reasonably anticipated to be a human carcinogen, TBA poses potential health risks, including an increased risk of cancer and developmental issues.[2][3] This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, analytical methods, toxicological effects, and environmental fate of **tribromoacetic acid**. Detailed experimental protocols for its detection in water samples are provided, and its carcinogenic mechanisms, including metabolic activation and induction of oxidative stress, are explored through signaling pathway diagrams. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals working with or studying **tribromoacetic acid**.

Introduction

Haloacetic acids are a class of disinfection byproducts that arise from the reaction of disinfectants like chlorine with natural organic matter present in water sources.[1]

Tribromoacetic acid ($\text{CBr}_3\text{CO}_2\text{H}$) is a fully brominated member of this family.^[4] Its presence in drinking water is a public health concern due to its potential carcinogenic properties.^[2] Understanding the formation, toxicology, and environmental behavior of TBA is crucial for water quality management, human health risk assessment, and the development of potential remediation strategies.

Chemical and Physical Properties

Tribromoacetic acid is a white crystalline solid that is soluble in water, ethanol, and acetone.^{[5][6]} It is a relatively stable compound under normal conditions but can decompose in boiling water to produce bromoform.^[7] A summary of its key chemical and physical properties is presented in Table 1.

Property	Value	References
Chemical Formula	$\text{C}_2\text{HBr}_3\text{O}_2$	^[4]
Molecular Weight	296.74 g/mol	^[8]
Appearance	White crystalline solid	^[5]
Melting Point	132 °C (270 °F; 405 K)	^[4]
Boiling Point	245 °C (473 °F; 518 K) with decomposition	^{[4][7]}
Water Solubility	2.0×10^5 mg/L at 25 °C	^[6]
pKa	0.72	^[5]
Henry's Law Constant	3.34×10^{-9} atm·m ³ /mol at 25 °C	^[7]

Synthesis of Tribromoacetic Acid

While detailed laboratory protocols for the direct synthesis of **tribromoacetic acid** are not extensively documented in readily available literature, a common method for the preparation of α -halo carboxylic acids is through the Hell-Volhard-Zelinsky reaction. However, for polyhalogenation, the haloform reaction is more relevant. **Tribromoacetic acid** can be conceptualized as an oxidation product of bromoform.

A plausible, though not explicitly detailed, synthetic route would involve the haloform reaction. This reaction typically involves the exhaustive halogenation of a methyl ketone in the presence of a base.[2][9][10] To produce a carboxylic acid, the reaction proceeds further with cleavage of the trihalomethyl group.

A related synthesis is that of its anhydride, which involves the dehydration of **tribromoacetic acid** using a strong dehydrating agent like phosphorus pentoxide.[11]

Formation as a Disinfection Byproduct

Tribromoacetic acid is not produced commercially in large quantities but is primarily formed during water disinfection.[6] The key factors influencing its formation are:

- **Disinfectant Type:** Chlorination and chloramination of water containing natural organic matter (NOM) and bromide ions are the primary pathways for TBA formation.[1]
- **Precursor Concentration:** The concentration and character of natural organic matter (NOM), such as humic and fulvic acids, serve as the organic precursors for TBA.[12]
- **Bromide Ion Concentration:** Higher concentrations of bromide in the source water lead to a shift in the speciation of disinfection byproducts towards brominated forms, including TBA.[1]
- **pH:** The formation of trihaloacetic acids, like TBA, is generally favored at lower pH values. Increasing the pH from 6 to 8 has been shown to decrease the formation of trihaloacetic acids.[12]
- **Temperature:** Higher temperatures can increase the rate of reaction between disinfectants and NOM, potentially leading to increased DBP formation.[13]
- **Contact Time:** Longer contact times between the disinfectant and organic matter can lead to greater formation of DBPs.[13]

Table 2: Factors Influencing **Tribromoacetic Acid** Formation in Drinking Water

Factor	Effect on TBA Formation	References
Increase in Bromide Concentration	Increases	[1]
Increase in pH (from 6 to 8)	Decreases	[12]
Increase in Temperature	Generally Increases Reaction Rates	[13]
Increase in Disinfectant Dose	Increases	[13]
Increase in NOM Concentration	Increases	[12]
Increase in Contact Time	Increases	[13]

Analytical Methods

The detection of **tribromoacetic acid** in drinking water is typically performed using gas chromatography with electron capture detection (GC-ECD) after extraction and derivatization. The United States Environmental Protection Agency (EPA) has established standardized methods for this purpose.

Table 3: EPA Analytical Methods for **Tribromoacetic Acid** Detection

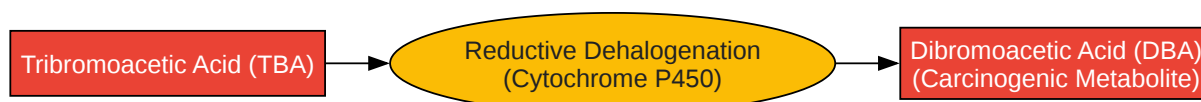
Method	Procedure	Detection Limit (µg/L)	Matrix
EPA Method 552.2	Liquid-liquid extraction, derivatization, and GC-ECD	0.82	Drinking water, ground water, raw source water
EPA Method 552.3 rev1.0	Liquid-liquid microextraction, derivatization, and GC-ECD	0.097	Drinking water

Toxicology and Carcinogenicity

Tribromoacetic acid is classified as "reasonably anticipated to be a human carcinogen" by the National Toxicology Program (NTP).[2] This classification is based on convincing evidence of its metabolism to a known carcinogen, dibromoacetic acid (DBA), and supporting mechanistic data.[1]

Metabolism

The primary mechanism of TBA's carcinogenicity is believed to be its metabolic conversion to dibromoacetic acid (DBA). This process involves the reductive dehalogenation of TBA, catalyzed by cytochrome P450 enzymes in the liver.[2] DBA itself is a known carcinogen.[1]



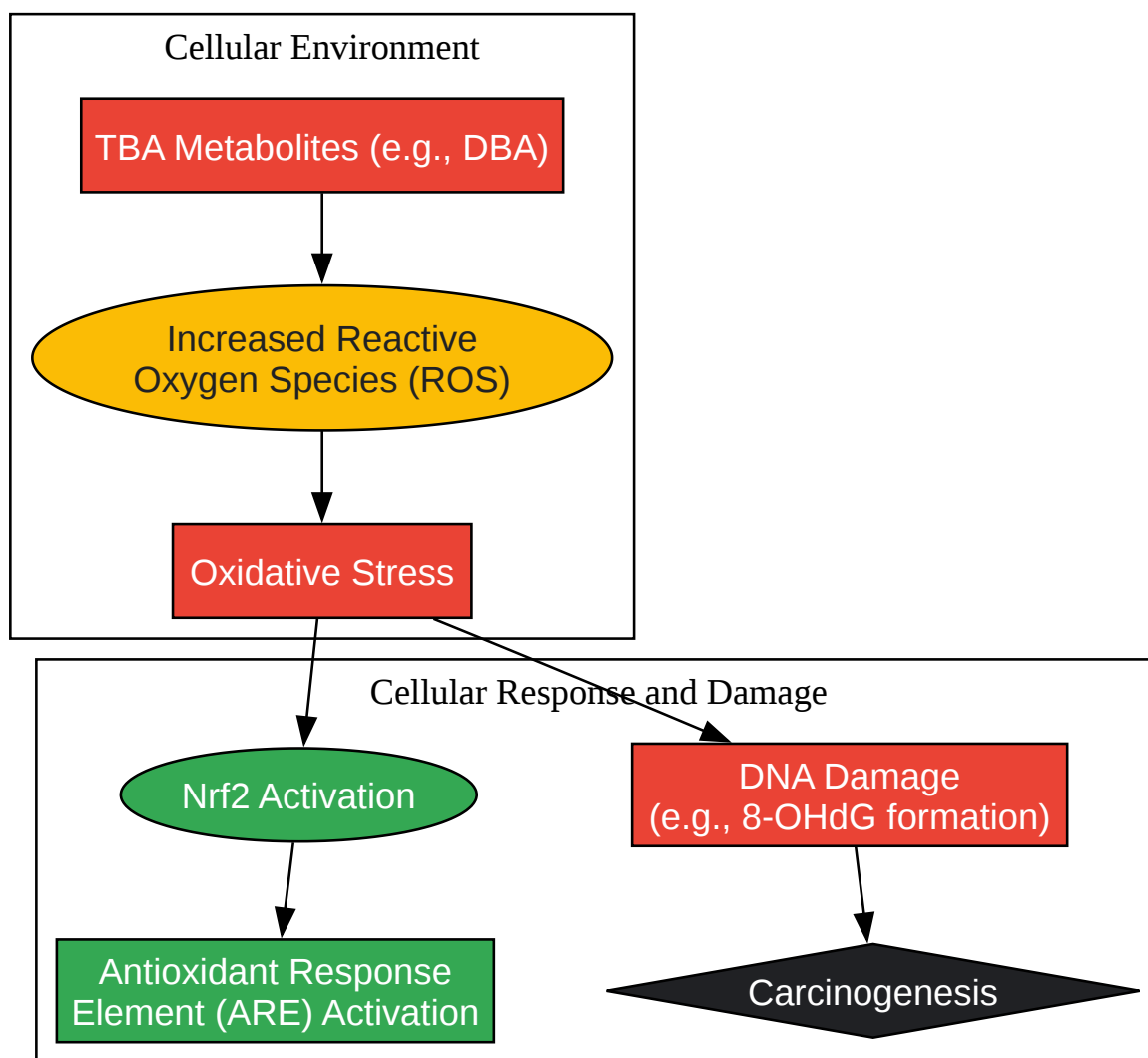
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Metabolism of **Tribromoacetic Acid** to Dibromoacetic Acid.

Genotoxicity and Oxidative Stress

Mechanistic studies have shown that **tribromoacetic acid** can cause mutations in bacteria and induce oxidative stress and DNA damage in mammalian cells.[1] The production of reactive oxygen species (ROS) can lead to cellular damage, including lipid peroxidation, protein damage, and the formation of DNA adducts, which can initiate carcinogenesis.

The cellular defense against oxidative stress involves the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway. However, persistent oxidative stress induced by TBA and its metabolites can overwhelm these defenses.



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Oxidative Stress and Nrf2 Signaling Pathway in TBA Toxicity.

Peroxisome Proliferator-Activated Receptor (PPAR α) Activation

Haloacetic acids, including the metabolite of TBA, dibromoacetic acid, are known to be peroxisome proliferators. They can act as ligands for the Peroxisome Proliferator-Activated Receptor Alpha (PPAR α), a nuclear receptor that regulates the expression of genes involved in lipid metabolism and cell proliferation. The sustained activation of PPAR α is associated with liver tumors in rodents.



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PPAR α Activation Pathway by Dibromoacetic Acid.

Table 4: Summary of Toxicological Data for **Tribromoacetic Acid**

Endpoint	Species	Route	Effect	Reference
Carcinogenicity	Human	Oral (inferred)	Reasonably anticipated to be a human carcinogen	[2]
Reproductive/Developmental Toxicity	Rat	Drinking Water	No reproductive toxicity at doses up to 400 ppm in a short-term study	[14]
Genotoxicity	Bacteria	In vitro	Mutagenic	[1]
Genotoxicity	Mammalian cells	In vitro	Induces DNA damage	[1]

Environmental Fate and Transport

The environmental fate of **tribromoacetic acid** is influenced by several processes, including photodegradation, thermal degradation, and biodegradation.

- Photodegradation: TBA is susceptible to direct photolysis by sunlight. Under UV irradiation, it undergoes rapid degradation with a half-life of approximately 0.64 minutes in one study, with the cleavage of the carbon-bromine bonds.[5] Another study reported a photodegradation half-life of 8 days at 15°C in the presence of a titanium dioxide photocatalyst.[4]

- **Thermal Degradation:** In water, TBA can degrade via decarboxylation. The extrapolated half-life for this process at 15°C is approximately 103 days.[3]
- **Biodegradation:** Limited data is available on the biodegradation of **tribromoacetic acid**. However, some studies have shown that it can be used as a carbon source by certain bacteria, such as *Pseudomonas* and *Nocardia* species, over a period of 20 days.[7] The biodegradability of haloacetic acids generally decreases with an increasing number of halogen substitutions.
- **Mobility:** With an estimated Koc value of 5.3, **tribromoacetic acid** is expected to have very high mobility in soil. Its pKa of 0.72 indicates that it will exist predominantly in its anionic form in the environment, which generally does not adsorb strongly to soil.[6]
- **Bioconcentration:** The estimated bioconcentration factor (BCF) for TBA is low, suggesting a low potential for accumulation in aquatic organisms.[6]

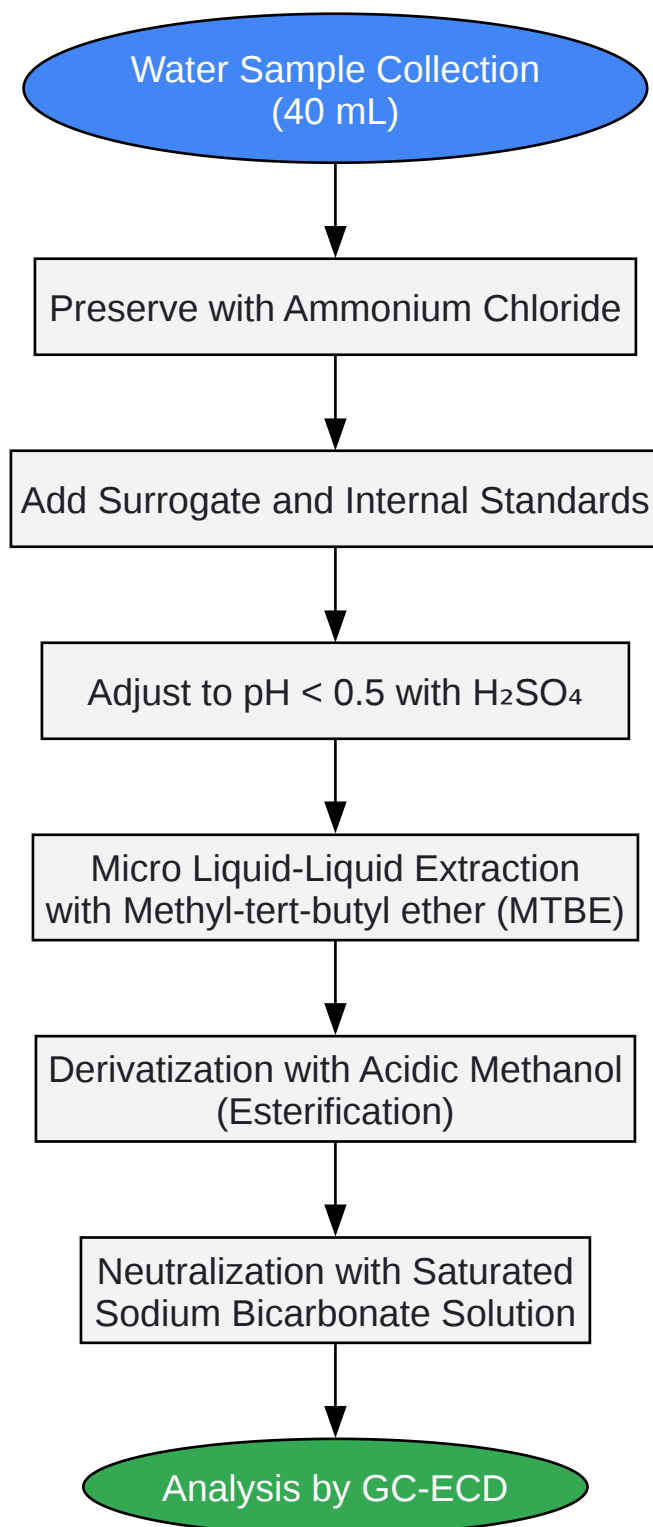
Table 5: Environmental Fate Data for **Tribromoacetic Acid**

Process	Medium	Half-life	Conditions	References
Photodegradation	Water	0.64 minutes	UV irradiation	[5]
Photodegradation	Water	8 days	15°C, with TiO ₂ photocatalyst	[4]
Thermal Degradation	Water	~103 days	Extrapolated to 15°C	[3]
Atmospheric Half-life	Air	~30.9 days	Reaction with hydroxyl radicals	[5]

Experimental Protocols

EPA Method 552.3: Determination of Haloacetic Acids in Drinking Water

This method is for the analysis of nine haloacetic acids, including **tribromoacetic acid**, in drinking water by liquid-liquid microextraction, derivatization, and gas chromatography with electron capture detection.



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- To cite this document: BenchChem. [tribromoacetic acid as a member of the haloacetic acid family]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b166820#tribromoacetic-acid-as-a-member-of-the-haloacetic-acid-family>]

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